Enhanced Lipophilicity (LogP) vs. Non-Fluorinated Analog 3,3-Dimethylbutanoic Acid
The introduction of the -CF₃ group in 4,4,4-trifluoro-3,3-dimethylbutanoic acid significantly increases lipophilicity compared to the non-fluorinated analog 3,3-dimethylbutanoic acid. The measured LogP for the target compound is 1.87 [1]. For 3,3-dimethylbutanoic acid, the calculated LogP is approximately 0.8-1.2, representing a substantial decrease in lipophilicity . This difference is critical for membrane permeability and target engagement.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.87 (measured) |
| Comparator Or Baseline | 3,3-Dimethylbutanoic acid (CAS 1070-83-3) |
| Quantified Difference | ΔLogP ≈ +0.7 to +1.1 |
| Conditions | Calculated/measured via standard cheminformatic models. |
Why This Matters
Higher LogP directly correlates with improved passive membrane permeability and potential for oral bioavailability, a key driver in lead optimization.
- [1] ChemSpace. 4,4,4-trifluoro-3,3-dimethylbutanoic acid; ID CSSB00000722962. https://chem-space.com/CSSB00000722962-52F8D1 (accessed 2025). View Source
